5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a sulfur-containing heterocycle that is known for its aromatic properties and is widely used in medicinal chemistry due to its biological activity.
Preparation Methods
The synthesis of 5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide (P4S10) to form the thiophene ring.
Introduction of the chloro group: Chlorination of the thiophene ring can be done using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Attachment of the imidazole moiety: The imidazole ring can be synthesized separately and then attached to the thiophene ring through a nucleophilic substitution reaction.
Formation of the carboxamide group: This can be achieved by reacting the intermediate compound with an appropriate amine under suitable conditions.
Chemical Reactions Analysis
5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: Thiophene derivatives are used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
- 5-chloro-N-(2-(4-(2-oxopyridin-1(2H)-yl)benzamido)ethyl)thiophene-2-carboxamide .
- 5-chloro-1H-indole-2-carboxylic acid derivatives .
These compounds share similar structural features but differ in their specific substituents and biological activities, making each unique in its applications and properties .
Properties
IUPAC Name |
5-chloro-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c14-11-4-3-10(19-11)13(18)16-6-8-17-7-5-15-12(17)9-1-2-9/h3-5,7,9H,1-2,6,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQIEMVBNPWROU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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